
2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride is a useful research compound. Its molecular formula is C19H23ClN2O4 and its molecular weight is 378.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Cancer Cell Line Inhibition : Compounds synthesized from a similar base structure have been evaluated against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293) for cytotoxic activities. Certain derivatives showed better anti-proliferative activities compared to curcumin, a known anti-cancer agent, indicating potential applications in cancer therapy (Parveen et al., 2017). Additionally, other derivatives have been noted for their excellent antitumor activity against various cancer cell lines, including mammary gland breast cancer, human colon cancer, and liver cancer, through cell cycle arrest and apoptosis induction (El-Agrody et al., 2020).
Antimicrobial Studies : Novel amide derivatives of quinolone, which share structural similarities with the compound of interest, have demonstrated significant antibacterial activity against a range of bacterial strains, including S. aureus, B. subtilis, E. coli, and P. aeruginosa, and antifungal activity against C. albicans (Patel et al., 2007). Such findings underscore the potential of these compounds in developing new antimicrobial agents.
DNA Interaction and Apoptosis in Cancer Treatment : Further research has explored the interaction between synthesized derivatives and DNA, as well as their impact on apoptosis in cancer cells. For instance, specific benzochromene derivatives have shown potent cytotoxic activity against colorectal cancer cell lines, inducing cell cycle arrest and promoting apoptosis through a caspase-dependent pathway (Ahagh et al., 2019). This suggests the utility of these compounds in developing chemotherapeutic treatments.
Antioxidant and Anticancer Properties : Chrysin-piperazine conjugates, which share structural features with the target compound, have exhibited remarkable antioxidant power and significant anticancer efficacy against cervical and ovarian cancer cell lines, indicating their potential as therapeutic agents (Patel et al., 2016).
Propriétés
IUPAC Name |
2-[4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carbonyl]chromen-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4.ClH/c22-15-11-18(25-17-4-2-1-3-14(15)17)19(24)21-9-7-20(8-10-21)12-16(23)13-5-6-13;/h1-4,11,13,16,23H,5-10,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPQAASNSKNUAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)C(=O)C3=CC(=O)C4=CC=CC=C4O3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(But-2-ynoylamino)-N-[(2-fluorophenyl)methyl]-N-methylpentanamide](/img/structure/B2887943.png)
![[(2,5-Dimethoxyphenyl)carbamoyl]methyl furan-3-carboxylate](/img/structure/B2887945.png)
![1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one](/img/structure/B2887947.png)
![2-[(4-ethenylbenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2887950.png)
![2-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide](/img/structure/B2887951.png)
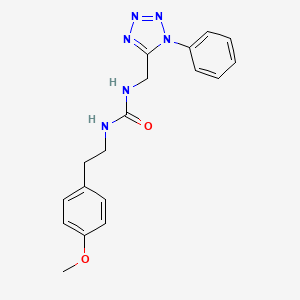
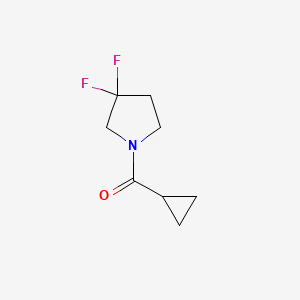
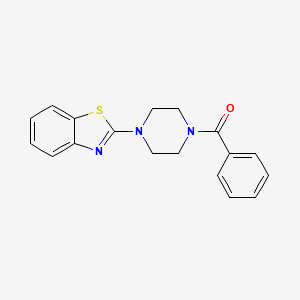

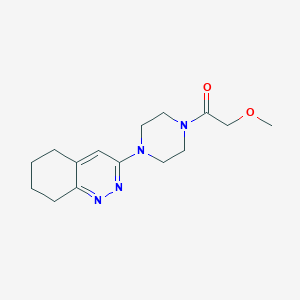
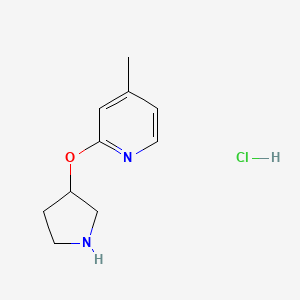

![5-chloro-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2887964.png)
